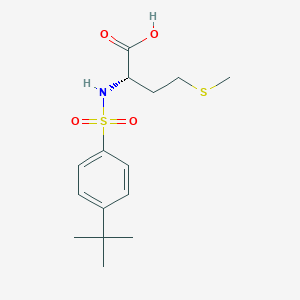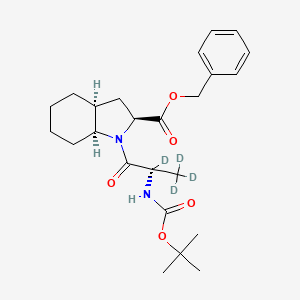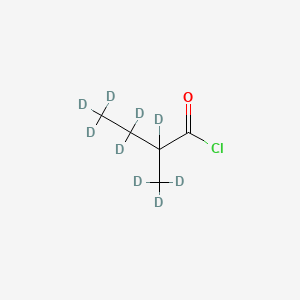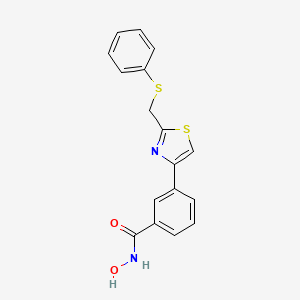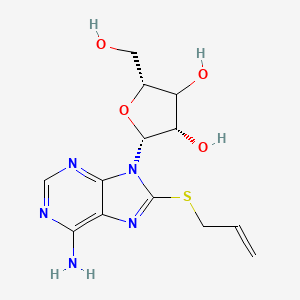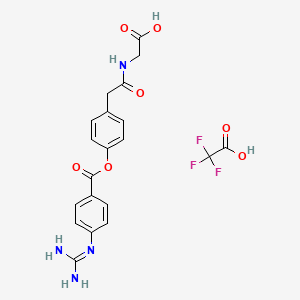
Human enteropeptidase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human enteropeptidase-IN-2 is a synthetic inhibitor specifically designed to target human enteropeptidase, a type II transmembrane serine protease. Enteropeptidase plays a crucial role in the activation of trypsinogen to trypsin, which is essential for the digestion of proteins in the small intestine. The inhibition of enteropeptidase can be beneficial in various therapeutic applications, particularly in conditions where the regulation of proteolytic activity is required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Human enteropeptidase-IN-2 typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity. The synthetic route may involve the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized using automated peptide synthesizers, which allow for high-throughput and reproducible synthesis. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Human enteropeptidase-IN-2 primarily undergoes peptide bond formation reactions during its synthesis. Additionally, it may participate in various chemical modifications to enhance its stability and bioavailability.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products: The major product of these reactions is the fully synthesized and purified this compound, which is characterized by its specific inhibitory activity against human enteropeptidase.
Wissenschaftliche Forschungsanwendungen
Human enteropeptidase-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of serine proteases, particularly enteropeptidase.
Biology: Employed in research to understand the role of enteropeptidase in various biological processes, including digestion and cellular signaling.
Medicine: Investigated for its potential therapeutic applications in conditions such as pancreatitis, where the inhibition of proteolytic activity can be beneficial.
Industry: Utilized in the production of recombinant proteins, where controlled inhibition of proteases is required to prevent unwanted proteolysis during protein expression and purification.
Wirkmechanismus
Human enteropeptidase-IN-2 exerts its effects by binding to the active site of human enteropeptidase, thereby preventing the activation of trypsinogen to trypsin. This inhibition is achieved through the formation of a stable complex between the inhibitor and the enzyme, which blocks the catalytic activity of enteropeptidase. The molecular targets involved in this mechanism include the serine residue at the active site of enteropeptidase, which is essential for its proteolytic activity.
Vergleich Mit ähnlichen Verbindungen
Human enteropeptidase-IN-2 can be compared with other similar compounds, such as:
Bovine enteropeptidase inhibitors: These inhibitors target bovine enteropeptidase and share structural similarities with this compound.
Porcine enteropeptidase inhibitors: Similar to bovine inhibitors, these compounds target porcine enteropeptidase and have comparable inhibitory mechanisms.
Uniqueness: this compound is unique in its high specificity and affinity for human enteropeptidase, making it a valuable tool for research and therapeutic applications. Its design and synthesis are tailored to maximize its inhibitory activity while minimizing off-target effects.
By understanding the detailed properties and applications of this compound, researchers can leverage this compound to advance their studies in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C20H19F3N4O7 |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
2-[[2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H18N4O5.C2HF3O2/c19-18(20)22-13-5-3-12(4-6-13)17(26)27-14-7-1-11(2-8-14)9-15(23)21-10-16(24)25;3-2(4,5)1(6)7/h1-8H,9-10H2,(H,21,23)(H,24,25)(H4,19,20,22);(H,6,7) |
InChI-Schlüssel |
CWYBOVRJKFYLKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)
![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
